2-Isobutoxy-5-methylphenol
Overview
Description
2-Isobutoxy-5-methylphenol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidative and Biological Activities
A study by Mastelić et al. (2008) explored the antioxidative properties of several phenol derivatives, including 2-isobutoxy-5-methylphenol. The derivatives showed significantly better antioxidative properties than parent compounds like carvacrol and eugenol. Additionally, these compounds had dose-dependent antiproliferative effects on human uterine carcinoma cells, suggesting potential for experimental cancer treatments.
Insecticidal Activity
Lee and Lee (2016) studied the insecticidal activity of this compound derived from Thymus vulgaris oil against Tribolium castaneum. Their research indicated that introducing functional groups like methyl and isopropyl into the phenol skeleton influenced the toxicities against these insects, suggesting potential use in controlling stored-grain pests (Lee & Lee, 2016).
Antiviral Potential
Palsaniya et al. (2021) investigated the effect of positional isomerism of alcohol-based drugs, including this compound, on antiviral activity against SARS-CoV-2. Their molecular modeling-based study showed that 5-isopropyl-2-methylbenzene-1,3-diol, a derivative, was the most active, suggesting potential antiviral applications (Palsaniya et al., 2021).
Corrosion Inhibition Properties
A theoretical study by Hadisaputra et al. (2016) elucidated the corrosion inhibition properties of this compound and its derivatives. The study found that the presence of electron-donating groups increased the efficiency of these compounds as corrosion inhibitors, which could have significant implications for their use in protecting materials from corrosion (Hadisaputra, Hamdiani, & Junaidi, 2016).
Antibacterial and Antifungal Activities
Marchese et al. (2016) reviewed the antibacterial and antifungal effects of thymol, also known as 2-isopropyl-5-methylphenol. The review highlighted its significant antibacterial and antifungal properties, which are beneficial in various applications, including in the food industry and traditional medicine (Marchese et al., 2016).
Properties
IUPAC Name |
5-methyl-2-(2-methylpropoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8,12H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQFTJXOLOSDQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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